3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the condensation of 3-(N,N-dimethylamino)phenol with ethyl 2-acetamide-3-oxobutyrate in the presence of anhydrous zinc chloride in absolute ethanol under reflux conditions . This reaction yields the desired compound with moderate efficiency.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of homogeneous or heterogeneous catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl and dimethylamino groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromen-2-one ring can produce a dihydro derivative.
Scientific Research Applications
3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific structural features, such as the presence of both benzyl and dimethylamino groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C20H21NO3 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C20H21NO3/c1-13-15-9-10-18(22)17(12-21(2)3)19(15)24-20(23)16(13)11-14-7-5-4-6-8-14/h4-10,22H,11-12H2,1-3H3 |
InChI Key |
JVXCPKHRFJHYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN(C)C)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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